Propenyl sulfone
CAS No.: 38405-93-5
Cat. No.: VC7971984
Molecular Formula: C6H10O2S
Molecular Weight: 146.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38405-93-5 |
|---|---|
| Molecular Formula | C6H10O2S |
| Molecular Weight | 146.21 g/mol |
| IUPAC Name | (E)-1-[(E)-prop-1-enyl]sulfonylprop-1-ene |
| Standard InChI | InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-6H,1-2H3/b5-3+,6-4+ |
| Standard InChI Key | NVGVSDWIGWRUIC-CIIODKQPSA-N |
| Isomeric SMILES | C/C=C/S(=O)(=O)/C=C\C |
| SMILES | CC=CS(=O)(=O)C=CC |
| Canonical SMILES | CC=CS(=O)(=O)C=CC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Propenyl sulfones are defined by the general structure R-SO₂-CH₂-CH=CH₂, where R denotes aryl, alkyl, or heterocyclic substituents. The sulfonyl group imposes significant electronic effects, polarizing the adjacent propenyl group and enabling diverse reactivity patterns. For example, Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] (CAS 41481-66-7) features two propenyl groups attached to a biphenyl sulfone backbone, conferring thermal stability and polymer-forming capabilities. Methyl propenyl sulfone (C₄H₈O₂S, MW 120.17 g/mol) exemplifies simpler variants, with a methyl group as the R substituent .
Stereochemical Considerations
The propenyl moiety introduces geometric isomerism. In S-1-propenyl-l-cysteine, the cis (Z) and trans (E) isomers interconvert under acidic conditions, as demonstrated by pH-dependent NMR studies . This isomerization impacts biological activity; for instance, trans-S1PC in aged garlic extract undergoes partial conversion to the cis form during storage .
Table 1: Representative Propenyl Sulfones and Their Properties
Synthesis and Structural Modification
Radical Polymerization Routes
Propenyl sulfones serve as monomers in free radical polymerization. Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-] undergoes copolymerization with styrene or acrylates at 70–90°C using azobisisobutyronitrile (AIBN) as the initiator. The allyl groups participate in chain propagation, forming high-molecular-weight polymers (Mw > 100 kDa) with glass transition temperatures (Tg) ranging from 120–150°C.
Palladium-Catalyzed Coupling
Stereoselective synthesis of trans-S-1-propenyl-l-cysteine employs Pd-catalyzed coupling between cysteine derivatives and (E)-1-bromoprop-1-ene. This method achieves 59% yield over four steps but requires stringent control of reaction conditions to prevent isomerization .
Sulfur-Ene Reactions
Thiol-ene click chemistry enables modular synthesis of propenyl sulfones. For example, reacting thiophenol derivatives with propenyl sulfonic acid esters in the presence of UV initiators produces aryl propenyl sulfones with >90% regioselectivity.
Applications in Polymer Science
High-Performance Thermoplastics
Polymers derived from 4,4'-sulfonylbis[2-(2-propenyl)-phenol exhibit tensile strengths of 60–80 MPa and thermal decomposition temperatures exceeding 300°C. These materials find use in aerospace composites and automotive coatings due to their resistance to organic solvents and UV radiation.
Biodegradable Materials
Incorporating propenyl sulfones into poly(lactic acid) (PLA) matrices enhances hydrolytic degradation rates. Sulfone-containing PLA shows 90% mass loss within 6 months under composting conditions, compared to 50% for pure PLA.
Pharmacological Relevance
RORγt Inverse Agonists
Phenyl (3-phenylpyrrolidin-3-yl)sulfones demonstrate potent inhibition of retinoic acid receptor-related orphan receptor gamma t (RORγt), a therapeutic target in autoimmune diseases. Compound 26 (EC₅₀ = 232 nM) achieves >100-fold selectivity over pregnane X receptor (PXR) and liver X receptors (LXRs) through strategic incorporation of a perfluoroisopropyl group and polar amides .
Table 2: Pharmacokinetic Properties of Selected Sulfones
| Compound | RORγt EC₅₀ (nM) | PXR EC₅₀ (μM) | Caco-2 Permeability (nm/s) |
|---|---|---|---|
| 3 | 2980 | 1.2 | <15 |
| 21 | 1450 | >10 | 45 |
| 26 | 232 | >10 | 120 |
Structure-Activity Relationships (SAR)
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Perfluorinated Groups: The hexafluoroisopropyl moiety in 26 enhances hydrophobic interactions with RORγt's His407 residue, improving potency .
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Pyrrolidine Substitution: N1-Acetamide derivatives reduce off-target effects on LXRβ by 10-fold compared to non-substituted analogues .
Stereochemical Dynamics and Isomerization
Acid-Catalyzed Equilibrium
S-1-propenyl-l-cysteine exists as a 1:1 cis/trans mixture at pH 3–5. Isomerization proceeds via a planar carbocation intermediate, with activation energy ΔG‡ = 85 kJ/mol . This equilibrium complicates isolation of pure stereoisomers but enables tunable biological responses.
Impact on Bioavailability
Trans-S1PC exhibits 3-fold higher intestinal absorption than the cis isomer in Caco-2 cell models, attributed to preferential interaction with apical membrane transporters .
Spectroscopic Characterization
NMR Fingerprints
The propenyl group in p-tolyl derivatives produces distinctive vinyl proton signals at δ 5.8–6.3 ppm (¹H NMR) and carbon resonances at δ 120–130 ppm (¹³C NMR) . Coupling constants (J = 10–16 Hz) differentiate cis and trans configurations.
Mass Spectral Fragmentation
Electron ionization (EI-MS) of methyl propenyl sulfone generates a base peak at m/z 120 corresponding to [M]⁺, with secondary fragments at m/z 77 (C₆H₅⁺) and m/z 64 (SO₂⁺) .
Emerging Applications and Future Directions
Photoresist Materials
Propenyl sulfone-based polymers are under investigation for extreme ultraviolet (EUV) photolithography. Their high etch resistance and low outgassing meet semiconductor industry standards for 3 nm node patterning.
Targeted Drug Delivery
Conjugating propenyl sulfones to monoclonal antibodies enables site-specific release of chemotherapeutics. The sulfone group undergoes β-elimination in tumor microenvironments (pH 6.5), releasing payloads with >80% efficiency.
Computational Modeling
Density functional theory (DFT) studies predict that substituting propenyl sulfones with electron-donating groups (e.g., -OCH₃) lowers LUMO energies by 0.8 eV, enhancing dienophile reactivity in Diels-Alder cycloadditions .
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